2-(2-Methyl-2H-indazol-3-yl)propanoic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(2-methylindazol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c1-7(11(14)15)10-8-5-3-4-6-9(8)12-13(10)2/h3-7H,1-2H3,(H,14,15) |
InChI Key |
XYKPCGPOPYNINL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CC2=NN1C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Pathways
While specific literature on the synthesis of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid is limited, related compounds can be synthesized through various methods:
Decarboxylative Coupling : This method involves the reaction of 2H-indazoles with α-keto acids under visible light without photocatalysts or oxidants. It offers a mild and efficient approach to functionalizing 2H-indazoles .
Metal-Catalyzed Reactions : Traditional methods often involve metal catalysts like silver or rhodium for C-H functionalization or cycloaddition reactions. However, these methods can be environmentally unfriendly and costly.
Optimization and Conditions
Optimization of reaction conditions, such as solvent choice, light source, and reactant ratios, is crucial for maximizing yields. For example, in related decarboxylative coupling reactions, acetonitrile (MeCN) has been identified as an effective solvent, and light sources in the range of 420–425 nm can enhance yields.
Data Tables
Table 1: Example of Optimization Conditions for Decarboxylative Coupling
| Entry | α-Keto Acid (equiv) | Light Source (nm) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 2.0 | 380–385 | MeCN | 43 |
| 5 | 3.0 | 380–385 | MeCN | 50 |
| 7 | 5.0 | 380–385 | MeCN | 62 |
| 24 | 5.0 | 420–425 | MeCN/HFIP (3:1) | 71 |
Chemical Reactions Analysis
Traditional Cyclization (Fischer Indolization)
Involves the reaction of substituted phenylhydrazines with ketoacids or esters under acidic conditions. This method forms the indazole scaffold, with the propanoic acid moiety introduced via the starting ketoacid.
Visible-Light-Driven Decarboxylative Coupling
A modern approach utilizing α-keto acids and visible light (420–425 nm) under nitrogen in a degassed solvent system (MeCN/HFIP). This method efficiently couples the indazole core with acyl groups, achieving yields of 70–75% for related derivatives .
Palladium-Catalyzed Arylation
Used in the synthesis of analogous indazole derivatives, this method involves coupling aryl halides to the indazole framework. While not directly applied to this compound, it highlights versatility in functional group introduction .
Functional Group Transformations
The carboxylic acid group enables diverse reactivity:
Esterification
Reaction with alcohols in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) converts the carboxylic acid to esters, enhancing solubility and stability.
Amide Formation
Coupling with amines using DCC or similar reagents forms amides, a key transformation for modifying bioavailability and reactivity.
Decarboxylative Coupling
Under visible-light conditions, the carboxylic acid undergoes decarboxylation to form acylated derivatives. This reaction is exemplified in related 3-acyl-2H-indazoles, suggesting potential applicability .
Table 1: Visible-Light-Driven Decarboxylative Coupling
Table 2: Functional Group Transformations
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Esterification | Alcohols, DCC | Esters |
| Amide Formation | Amines, DCC | Amides |
| Decarboxylative Coupling | α-keto acids, visible light | Acylated derivatives |
Structural and Reactivity Considerations
The methyl group at the 2-position enhances lipophilicity, while the carboxylic acid group provides polarity. This duality allows for tunable reactivity in substitution and coupling reactions.
Scientific Research Applications
2-(2-Methyl-2H-indazol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The indazole ring can bind to specific receptors or enzymes, modulating their activity. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table compares 2-(2-Methyl-2H-indazol-3-yl)propanoic acid with structurally related compounds:
Key Observations :
- Indazole vs.
- Functional Groups: The propanoic acid moiety in the target compound confers higher polarity compared to ester derivatives (e.g., ), impacting membrane permeability and pharmacokinetics.
Pharmacological and Biochemical Profiles
- The target compound’s 2-methyl group may enhance metabolic stability compared to unsubstituted analogs.
- Enantiomeric Considerations: The (S)-configured amino acid analog () highlights the role of stereochemistry in target affinity, a factor relevant to the chiral center in the target compound.
- Patent Derivatives: Compounds in (e.g., propanoic acids with bicyclic or cyclohexane motifs) suggest broader therapeutic applications, though direct comparisons are hindered by structural divergence.
Biological Activity
2-(2-Methyl-2H-indazol-3-yl)propanoic acid, also referred to as 3-(2-Methyl-2H-indazol-3-yl)propanoic acid, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₁H₁₃N₃O₂ and a molar mass of approximately 205.21 g/mol. The structure includes an indazole moiety, which is known to influence the compound's reactivity and biological interactions.
Pharmacological Properties
Research indicates that 2-(2-Methyl-2H-indazol-3-yl)propanoic acid exhibits significant pharmacological activities, particularly in the following areas:
- Neurological Effects : The structural similarity to neurotransmitters suggests potential roles in modulating serotonin and dopamine pathways. Compounds with similar structures have been shown to influence receptor activity, which could lead to therapeutic applications in treating mood disorders.
- Anti-inflammatory Properties : Emerging evidence points towards anti-inflammatory effects, making this compound a candidate for therapeutic applications in conditions characterized by inflammation .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various pathogens, including fungi such as Candida albicans and Candida glabrata. These properties were evaluated through minimum inhibitory concentration (MIC) assays, revealing effective concentrations for inhibiting fungal growth .
The mechanism of action for 2-(2-Methyl-2H-indazol-3-yl)propanoic acid involves interactions with specific biological targets. It is believed to modulate enzyme activity involved in inflammatory pathways and may inhibit certain receptors linked to neurotransmission .
Study on Anticandidal Activity
A study evaluated the anticandidal activity of several indazole derivatives, including 2-(2-Methyl-2H-indazol-3-yl)propanoic acid. The results indicated that this compound had a notable effect against C. albicans, with an MIC value that suggests potential for further development as an antifungal agent .
| Compound | MIC (mM) against C. albicans | MIC (mM) against C. glabrata |
|---|---|---|
| 3a | 3.807 | 15.227 |
| 3c | 15.227 | 30.454 |
| Tested Compound | Value not specified | Value not specified |
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory properties, various derivatives were synthesized and tested for their cytotoxicity against RAW264.7 cells. Some derivatives exhibited significant cytotoxic effects, suggesting that modifications at specific positions on the indazole ring can enhance or diminish biological activity .
Q & A
What synthetic strategies are recommended for preparing 2-(2-Methyl-2H-indazol-3-yl)propanoic acid with high purity?
Methodological Answer:
The synthesis of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid requires careful optimization of indazole ring substitution and propanoic acid coupling. Key steps include:
- Indazole functionalization : Use palladium-catalyzed cross-coupling or alkylation to introduce the methyl group at the 2-position of the indazole core .
- Propanoic acid coupling : Employ carbodiimide-mediated amidation or ester hydrolysis (e.g., using LiOH in THF/water) to attach the propanoic acid moiety.
- Purification : Confirm purity via reverse-phase HPLC (≥95% purity, as per impurity control standards in ) and characterize using -NMR and high-resolution mass spectrometry (HRMS).
How can researchers resolve stereochemical ambiguities in derivatives of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid?
Methodological Answer:
Stereochemical analysis is critical for understanding biological activity. Recommended approaches:
- X-ray crystallography : Determine absolute configuration using Flack or Rogers parameters. Note that Rogers’ η parameter may yield over-precise chirality assignments in near-centrosymmetric structures, while the incoherent scattering-based parameter (x) is more reliable .
- Chiral HPLC : Use columns like Chiralpak IA/IB with mobile phases optimized for enantiomeric separation (e.g., hexane:isopropanol with 0.1% TFA).
- Circular dichroism (CD) : Compare experimental spectra with computational predictions (TD-DFT) to confirm stereochemistry.
What analytical methods are suitable for detecting impurities in synthesized batches of this compound?
Methodological Answer:
Impurity profiling aligns with pharmacopeial guidelines (e.g., EP/USP):
- HPLC-DAD/UV : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor for common propanoic acid-related impurities, such as under-alkylated byproducts (e.g., 2-(4-ethylphenyl)-propanoic acid, MW 178.22) .
- LC-MS/MS : Identify low-abundance impurities (e.g., de-methylated analogs) via fragmentation patterns.
- Quantitative NMR (qNMR) : Validate impurity concentrations using deuterated solvents and internal standards (e.g., maleic acid).
How does the electronic structure of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid influence its reactivity in biological systems?
Advanced Research Focus:
The indazole ring’s electron-deficient nature and propanoic acid’s carboxylate group dictate interactions with enzymes or receptors:
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic attack sites (e.g., indazole C-3 position) .
- Enzyme inhibition assays : Test against kinases or proteases (e.g., trypsin-like serine proteases) to evaluate competitive binding via the carboxylate group.
- Metabolic stability studies : Use liver microsomes to assess oxidation pathways (e.g., CYP450-mediated demethylation) .
What contradictions exist in reported biological activities of structurally related indazole-propanoic acid derivatives, and how can they be addressed?
Data Contradiction Analysis:
Discrepancies in activity profiles may arise from:
- Stereochemical variability : For example, (R)- vs. (S)-enantiomers of amino acid derivatives show divergent binding affinities (e.g., ). Validate stereochemistry using methods in FAQ 2.
- Impurity interference : Trace levels of 2-(4-formylphenyl)-propanoic acid ( ) may artifactually inhibit enzymes. Conduct dose-response curves with rigorously purified batches.
- Assay conditions : Differences in buffer pH (e.g., 7.4 vs. 6.8) can alter ionization of the carboxylate group, affecting binding. Standardize assay protocols across studies .
How can researchers design experiments to probe the metabolic pathways of this compound in vitro?
Methodological Answer:
- Phase I metabolism : Incubate with human liver microsomes (HLM) + NADPH. Quench reactions at timed intervals and analyze via LC-MS for hydroxylated or demethylated metabolites.
- Phase II conjugation : Test glucuronidation/sulfation using UDPGA or PAPS cofactors.
- Stable isotope tracing : Synthesize a -labeled analog (e.g., -methyl group) to track metabolic fate using isotope-ratio MS .
What computational tools are recommended for predicting the pharmacokinetic properties of 2-(2-Methyl-2H-indazol-3-yl)propanoic acid?
Advanced Research Focus:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.
- Molecular docking : Dock into target proteins (e.g., COX-2) using AutoDock Vina, focusing on hydrogen bonding between the carboxylate group and catalytic residues (e.g., Arg120) .
- MD simulations : Perform 100-ns simulations in explicit solvent (GROMACS) to assess stability of protein-ligand complexes.
How should researchers address solubility challenges during formulation for in vivo studies?
Methodological Answer:
- pH adjustment : Prepare sodium salt via neutralization with NaOH (0.1 M) to enhance aqueous solubility (pH 7.4 PBS buffer) .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 (≤20% v/v) to maintain solubility without toxicity.
- Nanosuspensions : Mill the compound with poloxamer 188 to produce sub-200 nm particles for improved bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
